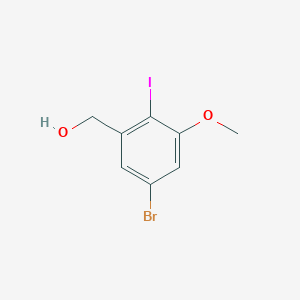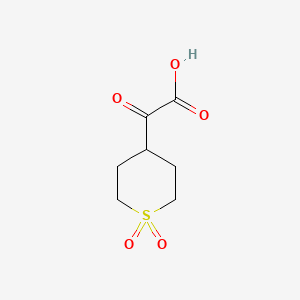
(5-Bromo-2-iodo-3-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-iodo-3-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8BrIO2 It is characterized by the presence of bromine, iodine, and methoxy groups attached to a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-iodo-3-methoxyphenyl)methanol typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine and iodine reagents under controlled temperatures and solvents like chloroform or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions. The purification of the final product might involve techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-iodo-3-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine and iodine groups can be reduced to form simpler phenyl derivatives.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (5-Bromo-2-iodo-3-methoxyphenyl)aldehyde or (5-Bromo-2-iodo-3-methoxyphenyl)carboxylic acid.
Scientific Research Applications
(5-Bromo-2-iodo-3-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated phenyl derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5-Bromo-2-iodo-3-methoxyphenyl)methanol exerts its effects depends on its interactions with molecular targets. The presence of bromine and iodine atoms can influence its reactivity and binding properties. These halogen atoms can participate in halogen bonding, which can affect the compound’s interaction with enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-methoxyphenyl)methanol
- (5-Iodo-2-methoxyphenyl)methanol
- (5-Bromo-2-iodophenyl)methanol
Uniqueness
(5-Bromo-2-iodo-3-methoxyphenyl)methanol is unique due to the simultaneous presence of bromine, iodine, and methoxy groups on the phenyl ring. This combination of substituents can result in distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H8BrIO2 |
|---|---|
Molecular Weight |
342.96 g/mol |
IUPAC Name |
(5-bromo-2-iodo-3-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrIO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4H2,1H3 |
InChI Key |
ISUHWXBQFPCQBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1I)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}aceticacid](/img/structure/B13461086.png)
![2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride](/img/structure/B13461088.png)

![Methyl 5-methylidenespiro[3.3]heptane-2-carboxylate](/img/structure/B13461090.png)
amine hydrochloride](/img/structure/B13461101.png)
![tert-butyl (1R,6S,7S)-7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13461106.png)

![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B13461117.png)
![1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene](/img/structure/B13461121.png)
![Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B13461126.png)

![4-(((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13461158.png)

